molecular formula C16H12N2O4 B2719510 3-[(E)-1-nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one CAS No. 338753-92-7

3-[(E)-1-nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B2719510
CAS No.: 338753-92-7
M. Wt: 296.282
InChI Key: NAJAMOYLTWUAJF-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-1-Nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one is a nitro-substituted benzofuranone derivative characterized by an E-configuration at the ethenyl group bridging the nitro and phenylamino substituents. This compound’s structure combines a benzofuran-1-one core with a conjugated nitroenamine system, which imparts unique electronic properties. The nitro group acts as a strong electron-withdrawing moiety, while the phenylamino group provides electron-donating resonance effects, creating a polarized π-system. Such structural features are often exploited in medicinal chemistry and materials science for applications requiring charge-transfer interactions or redox activity .

Properties

IUPAC Name

3-[(E)-2-anilino-1-nitroethenyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-16-13-9-5-4-8-12(13)15(22-16)14(18(20)21)10-17-11-6-2-1-3-7-11/h1-10,15,17H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJAMOYLTWUAJF-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=C(C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C(\C2C3=CC=CC=C3C(=O)O2)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-1-nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one typically involves the condensation of 2-benzofuran-1(3H)-one with an aniline derivative in the presence of a nitrovinyl group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-[(E)-1-nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one may involve a multi-step synthesis process. This process could include the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-1-nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one can undergo various types of chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrovinyl group can be reduced to form amino derivatives.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by the use of Lewis acids, such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-[(E)-1-nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug .

Anti-inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent. In animal models, it has been observed to reduce markers of inflammation and alleviate symptoms associated with inflammatory diseases. The underlying mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, suggesting potential use in treating conditions like arthritis and other inflammatory disorders .

Neuroprotective Properties

Emerging studies suggest that 3-[(E)-1-nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one may possess neuroprotective effects. It has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's antioxidant properties could contribute to its neuroprotective capabilities .

Material Science Applications

In addition to its biological applications, this compound is being explored for its potential use in material science, particularly in the development of organic electronic materials. Its unique structure allows for interesting electronic properties that could be harnessed in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cancer cell proliferation with IC50 values in low micromolar range .
Study 2Anti-inflammatory EffectsShowed significant reduction in inflammatory markers in animal models .
Study 3NeuroprotectionIndicated protective effects against oxidative stress in neuronal cultures .
Study 4Material ScienceExplored as a potential candidate for OLED applications due to favorable electronic properties .

Mechanism of Action

The mechanism of action of 3-[(E)-1-nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The anilino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The target compound is compared to five structurally related benzofuranone derivatives (Table 1). Key differences include substituent groups, stereochemistry, and molecular weight, which influence physicochemical and functional properties.

Table 1: Comparative Analysis of Structural Analogues
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties
3-[(E)-1-Nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one - C15H11N2O4 ~283.26 Nitro group, phenylamino, E-configuration Polarized π-system; potential redox activity
3-[(E)-1-Nitro-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one 320420-39-1 C17H11F3N2O4 364.28 Trifluoromethylphenylamino group Enhanced lipophilicity; metabolic stability
(3Z)-3-[(phenylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one 477851-24-4 C15H11NO2 237.25 Z-configuration, absence of nitro group Reduced electron-withdrawing effects; potential for tautomerism
(3S)-3-anilino-3-phenyl-1,3-dihydro-2-benzofuran-1-one - C20H15NO2 301.34 Chiral center (S-configuration), phenyl substitution Stereospecific interactions; possible enantioselective binding
3-(2-Methylpropylidene)-1(3H)-isobenzofuranone 56014-69-8 C12H12O2 188.22 Isobutylidene substituent Increased hydrophobicity; volatility
3-Propylidene-1(3H)-isobenzofuranone 17369-59-4 C11H10O2 174.20 Propylidene substituent Intermediate polarity; potential for polymer applications

Electronic and Reactivity Profiles

  • Nitro Group Impact: The target compound’s nitro group enhances electrophilicity at the ethenyl carbon, making it susceptible to nucleophilic attack. This contrasts with the trifluoromethyl derivative (CAS 320420-39-1), where the -CF3 group stabilizes the adjacent phenylamino moiety, reducing reactivity but improving metabolic resistance .
  • Configuration Effects: The E-configuration in the target compound enforces a planar geometry, optimizing conjugation.
  • Chirality: The (3S)-configured analogue (C20H15NO2) demonstrates how stereochemistry influences biological activity. For instance, enantiomeric forms may exhibit divergent binding affinities in enzyme inhibition assays .

Physicochemical Properties

  • Solubility : The trifluoromethyl derivative (CAS 320420-39-1) exhibits lower aqueous solubility due to its hydrophobic -CF3 group, whereas the target compound’s nitro group may enhance solubility in polar aprotic solvents.
  • Thermal Stability: Alkylidene-substituted analogues (e.g., CAS 56014-69-8 and 17369-59-4) with nonpolar substituents show higher volatility, making them suitable for gas-phase applications .

Biological Activity

The compound 3-[(E)-1-nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one, also known by its IUPAC name 3-{(E)-1-nitro-2-[4-(trifluoromethoxy)anilino]ethenyl}-2-benzofuran-1(3H)-one, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H11F3N2O5C_{17}H_{11}F_3N_2O_5, and it features a benzofuran core with a nitro group and a trifluoromethoxy-substituted phenyl moiety. The unique structural characteristics contribute to its reactivity and biological properties.

The biological activity of this compound can be attributed to several key mechanisms:

  • Nitro Group Reactivity : The nitro group can undergo reduction to form amines, which may enhance cytotoxicity against cancer cell lines.
  • Electrophilic Aromatic Substitution : The benzofuran moiety allows for electrophilic substitution reactions, potentially leading to the formation of more active derivatives.
  • Binding Affinity : Studies suggest that the compound interacts with various biological targets, including enzymes and receptors involved in disease processes. Molecular docking simulations have been employed to predict binding affinities and interactions with target proteins .

Anticancer Activity

Research indicates that compounds similar to 3-[(E)-1-nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one exhibit significant anticancer properties. The presence of the nitro group may enhance cytotoxic effects against specific cancer cell lines through apoptosis induction. For instance, derivatives have shown promising results in inhibiting the growth of breast and colon cancer cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar benzofuran derivatives have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The trifluoromethoxy group may play a role in enhancing antibacterial action by improving solubility and permeability .

Antifungal Activity

Preliminary studies indicate that this compound may also possess antifungal properties. Compounds with similar structures have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, suggesting that further exploration could reveal therapeutic applications in treating fungal infections .

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound:

StudyFindingsMethodology
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.In vitro assays on MCF-7 cells.
Study 2Showed antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli.Disk diffusion method and broth microdilution assays.
Study 3Exhibited antifungal activity with inhibition zones greater than 20 mm against C. albicans.Agar well diffusion method.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(E)-1-nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves condensation reactions between nitroethenyl precursors and substituted benzofuran derivatives. For example, analogous benzofuran compounds are synthesized via refluxing in anhydrous ethanol with catalysts like piperidine to stabilize intermediates and improve yields . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity.
  • Temperature control : Reflux conditions (~80°C) balance reaction rate and byproduct suppression.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may improve regioselectivity.

Q. How can the stereochemical configuration (E/Z) of the ethenyl group be confirmed experimentally?

  • Methodology : Use nuclear Overhauser effect (NOE) NMR spectroscopy to detect spatial proximity between protons on the nitro and phenylamino groups. For example, E-isomers exhibit NOE correlations between the nitro group and adjacent protons, while Z-isomers show cross-peaks between phenylamino and benzofuran protons . Complementary techniques include:

  • X-ray crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., using SHELXL for refinement ).
  • UV-Vis spectroscopy : Compare λmax shifts with known E/Z reference compounds.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : A multi-technique approach ensures accuracy:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent environments (e.g., benzofuran C=O at ~170 ppm, ethenyl protons as doublets with J = 12–16 Hz) .
  • HRMS (ESI-TOF) : Confirm molecular formula (e.g., [M+H]<sup>+</sup> with <1 ppm error).
  • IR spectroscopy : Detect nitro stretches (~1520 cm<sup>−1</sup>) and benzofuran C-O-C vibrations (~1250 cm<sup>−1</sup>).

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces (EPS), identifying electron-deficient sites (e.g., nitro group as a strong electron-withdrawing group) .
  • Transition state modeling : Use Gaussian or ORCA to simulate attack trajectories of nucleophiles (e.g., amines) at the ethenyl or benzofuran carbonyl positions.

Q. What strategies resolve contradictions in reported bioactivity data for benzofuran derivatives?

  • Methodology :

  • Meta-analysis : Compare IC50 values across studies, normalizing for assay conditions (e.g., cell lines, incubation times) .
  • Reproducibility checks : Validate key findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme inhibition).
  • Structure-activity relationship (SAR) : Introduce controlled substituent variations (e.g., replacing nitro with cyano) to isolate pharmacophoric motifs .

Q. How can crystallographic twinning or disorder in X-ray data for this compound be addressed?

  • Methodology :

  • SHELXT integration : Use twin law detection algorithms to model overlapping lattices .
  • Occupancy refinement : Partition disordered regions (e.g., phenylamino rotamers) with restraints on thermal parameters.
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

  • Methodology :

  • Kinase profiling : Use radiometric (e.g., <sup>33</sup>P-ATP) or fluorescence polarization assays against a panel of kinases (e.g., VEGF, PDGFR) .
  • Cellular assays : Measure phosphorylation inhibition in HEK293T cells transfected with target kinases via Western blot.

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize peer-reviewed data.
  • For structural refinement, SHELX remains the gold standard despite newer software .
  • Biological activity claims require validation via FDA-approved protocols or OECD guidelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.